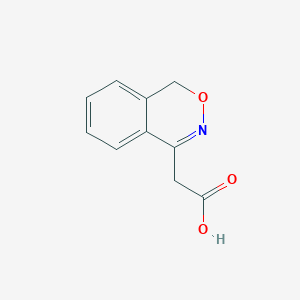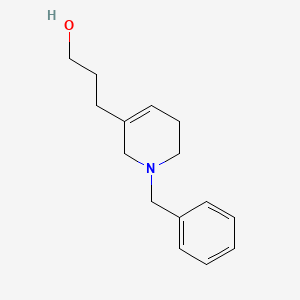
3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol es un compuesto orgánico que pertenece a la clase de las tetrahidropiridinas. Este compuesto se caracteriza por un grupo bencilo unido a un anillo de tetrahidropiridina, que está conectado a una cadena de propanol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol típicamente involucra la reacción de 1-bencil-4-piperidona con reactivos apropiados para formar el anillo de tetrahidropiridina. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida y catalizadores para facilitar la formación del producto deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de sistemas automatizados también garantiza la consistencia y la eficiencia en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo bencilo puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir bencilcetonas, mientras que la reducción puede producir alcoholes bencílicos. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a la formación de diversos derivados .
Aplicaciones Científicas De Investigación
3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles efectos terapéuticos, particularmente en el campo de la neurofarmacología.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol involucra su interacción con objetivos moleculares específicos. En sistemas biológicos, puede interactuar con receptores o enzimas, modulando su actividad. Las vías involucradas pueden incluir mecanismos de transducción de señales que conducen a varios efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(1-Bencil-1,2,3,6-tetrahidropiridin-4-il)-1H-indol
- 1-Bencil-1,2,3,6-tetrahidropiridin-4-il)metanamina
- 1-Bencil-1,2,3,6-tetrahidropiridin-4-il)metanol
Singularidad
En comparación con compuestos similares, 3-(1-Bencil-1,2,5,6-tetrahidropiridin-3-il)propan-1-ol es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-8,17H,4-5,9-13H2 |
Clave InChI |
DFQZMHUUCOFVMD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)CCCO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


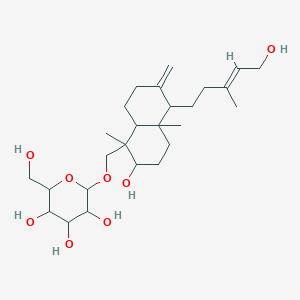
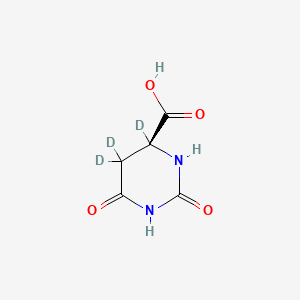
![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
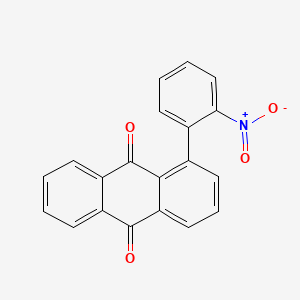
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
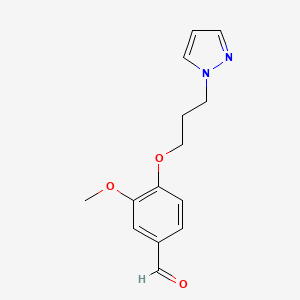
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
